2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(OXOLAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(OXOLAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of the 4-methylphenylmethylsulfanyl and oxolan-2-ylmethyl substituents adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-8-10-16(11-9-15)14-26-21-22-19-7-3-2-6-18(19)20(24)23(21)13-17-5-4-12-25-17/h2-3,6-11,17H,4-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNBENKZSSWFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(OXOLAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: This typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-Methylphenylmethylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable thiol (e.g., 4-methylbenzenethiol) reacts with a halogenated quinazolinone intermediate.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the quinazolinone core with an oxolan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(OXOLAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The oxolan-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(OXOLAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone core can act as a scaffold for binding to these targets, while the substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thioethers: Compounds with similar sulfanyl groups.
Oxolane Derivatives: Compounds with similar oxolan-2-ylmethyl groups.
Uniqueness
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-[(OXOLAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of its quinazolinone core with both a 4-methylphenylmethylsulfanyl group and an oxolan-2-ylmethyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
